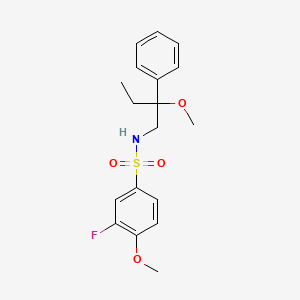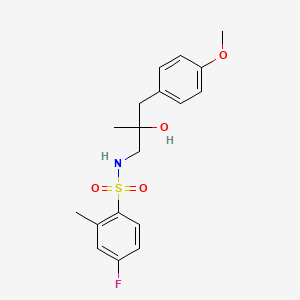
4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
Sulfonamides, in general, are quite stable and resistant to hydrolysis and oxidation. They can undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. Sulfonamides are typically crystalline solids that are slightly soluble in water .Scientific Research Applications
Crystal Structure Analysis
4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide, due to its complex structure, is studied for its crystal properties. For example, research on similar compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has revealed insights into their crystal structures. These structures are characterized by specific intermolecular interactions, leading to varied dimensional architectures (Rodrigues et al., 2015).
Fluorescence and Photophysical Properties
The compound's analogues have been explored for their photophysical properties. For instance, studies on similar sulfonamide compounds have demonstrated how they interact with zinc ions, showing bathochromic shifts in ultraviolet/visible spectra upon zinc addition. These interactions are essential for understanding the fluorescence properties of these compounds (Kimber et al., 2003).
Inhibition Properties in Medical Research
Related benzenesulfonamide derivatives have been studied for their inhibitory properties on certain enzymes, notably COX-2 inhibitors. Understanding the effects of substituents like fluorine on these molecules contributes significantly to medical research, particularly in developing treatments for conditions like arthritis (Hashimoto et al., 2002).
Applications in Corrosion Inhibition
Research on compounds similar to 4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide has been conducted in the field of corrosion inhibition. These studies involve quantum chemical calculations and molecular dynamics simulations to explore the effectiveness of such compounds in protecting metals like iron from corrosion (Kaya et al., 2016).
Solid Phase Attachment for Biological Applications
The use of similar fluorobenzenesulfonamides for activating hydroxyl groups on solid supports, facilitating the attachment of biological substances, is a significant area of research. This technique has potential applications in bioselective separations and therapeutic treatments (Chang et al., 1992).
Electrophilic Fluorination in Chemical Synthesis
The compound and its relatives are also important in studying electrophilic fluorination reactions, which are crucial in synthetic chemistry for the creation of new molecules with potential pharmaceutical applications (Hayakawa et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-10-15(19)6-9-17(13)25(22,23)20-12-18(2,21)11-14-4-7-16(24-3)8-5-14/h4-10,20-21H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHRDMZYJBNFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)



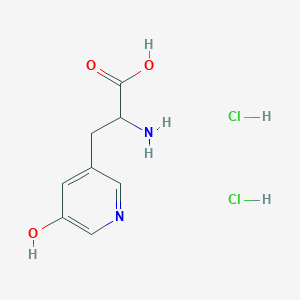

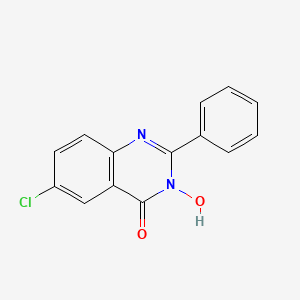
![Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2371091.png)
![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)
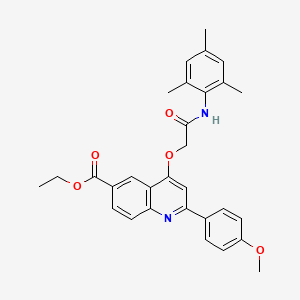
![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)

